
4-(Dimethylamino)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-9H-fluoren-9-one typically involves the reaction of fluorene with dimethylamine under specific conditions. One common method is the condensation reaction between fluorene and dimethylamine in the presence of a catalyst such as acetic anhydride and pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and column chromatography are commonly employed to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group, which can act as a nucleophile or an electron-donating group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of fluorenone derivatives, while reduction can yield fluoren-9-ol derivatives .
Applications De Recherche Scientifique
4-(Dimethylamino)-9H-fluoren-9-one has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in the synthesis of various organic compounds and as a reagent in biochemical assays.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent for detecting indoles and other compounds.
Uniqueness
4-(Dimethylamino)-9H-fluoren-9-one stands out due to its unique fluorene backbone, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
205526-44-9 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-16(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,1-2H3 |
Clé InChI |
WTBWCATVYUPRCK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


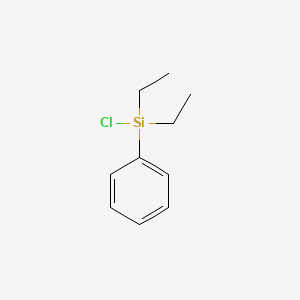

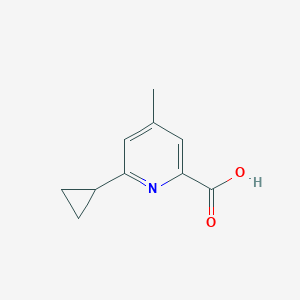
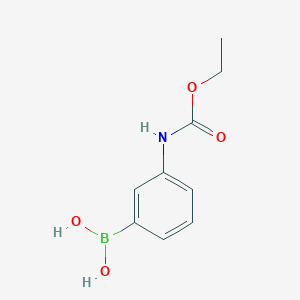
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
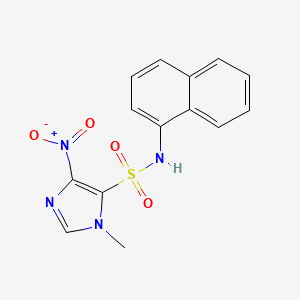
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

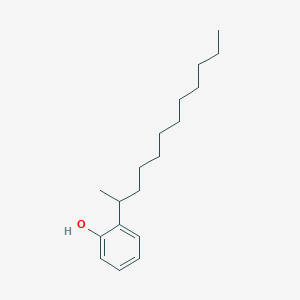
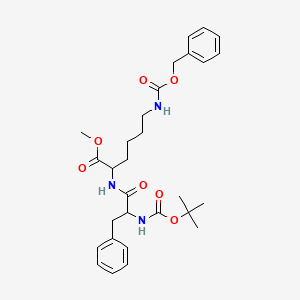
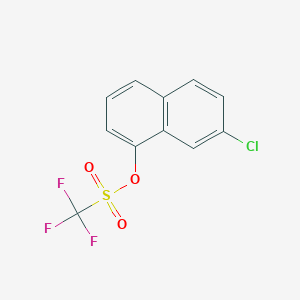
![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)

